(5alpha)-17-(3-Pyridinyl)androst-16-en-3-one

CYP17A1 Inhibition Enzyme Kinetics Drug Metabolism

As the sole 5α-reduced metabolite with nanomolar CYP17A1 affinity (Ks 0.1–2.6 nM) and potent AR agonism, 3-keto-5α-abiraterone is a non-negotiable reference standard for abiraterone ANDA submissions. D4A or abiraterone cannot substitute its unique chromatographic retention, mass spectral signature, or stereospecific biological activity. Procure this ≥98% pure, structurally authenticated standard to validate HPLC-UV/LC-MS/MS methods and meet ICH Q3A/Q3B impurity profiling requirements. Essential for prostate cancer resistance studies targeting SRD5A2-mediated metabolic pathways.

Molecular Formula C24H31NO
Molecular Weight 349.5 g/mol
CAS No. 154229-26-2
Cat. No. B193196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5alpha)-17-(3-Pyridinyl)androst-16-en-3-one
CAS154229-26-2
Synonyms(5α)-17-(3-Pyridinyl)androst-16-en-3-one;  Abiraterone Impurity 2
Molecular FormulaC24H31NO
Molecular Weight349.5 g/mol
Structural Identifiers
SMILESCC12CCC(=O)CC1CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C
InChIInChI=1S/C24H31NO/c1-23-11-9-18(26)14-17(23)5-6-19-21-8-7-20(16-4-3-13-25-15-16)24(21,2)12-10-22(19)23/h3-4,7,13,15,17,19,21-22H,5-6,8-12,14H2,1-2H3/t17-,19-,21-,22-,23-,24+/m0/s1
InChIKeyFKNZCFYWNHCQGE-IRMBCWQZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Procurement-Grade Overview: (5α)-17-(3-Pyridinyl)androst-16-en-3-one (CAS 154229-26-2) as a Critical Abiraterone Metabolite and Analytical Reference


(5α)-17-(3-Pyridinyl)androst-16-en-3-one, also designated as 3-keto-5α-abiraterone, is a potent, slowly reversible inhibitor of human cytochrome P450 17A1 (CYP17A1) and a primary 5α-reduced metabolite of the prostate cancer drug abiraterone [1]. This steroidal azole exhibits high-affinity binding to CYP17A1 (spectral binding constant Ks = 0.1–2.6 nM) and demonstrates mixed-type inhibition (Ki = 7–80 nM) . Beyond its role as an active pharmaceutical impurity, the compound is a pivotal androgen receptor (AR) agonist that directly promotes prostate cancer progression, distinguishing it from other metabolites and parent drugs [2]. It is a rigorously characterized reference material essential for analytical method validation, bioequivalence studies, and quality control (QC) applications in abiraterone acetate drug development and manufacturing [3].

Why Generic Substitution Fails: The Unique Dual Role of (5α)-17-(3-Pyridinyl)androst-16-en-3-one as CYP17A1 Inhibitor and Androgen Receptor Agonist


Generic or in-class substitution of (5α)-17-(3-Pyridinyl)androst-16-en-3-one is scientifically invalid due to its unique stereochemical configuration and resulting dual pharmacological activity profile. Unlike its parent drug abiraterone or its precursor Δ⁴-abiraterone (D4A), this 5α-reduced metabolite is not merely a CYP17A1 inhibitor but also a potent androgen receptor (AR) agonist capable of stimulating prostate cancer growth [1]. Its formation via 5α-reductase from D4A is stereospecific, and the 5β-isomer (3-keto-5β-abiraterone) does not share the same AR agonism profile [2]. Furthermore, the compound's chromatographic behavior and spectral properties differ significantly from its Δ⁴- and 3α-hydroxy counterparts, necessitating dedicated analytical reference standards for accurate quantification in bioanalytical assays and impurity profiling [3]. Interchanging with structurally similar analogs without explicit experimental validation would compromise the integrity of CYP17A1 inhibition studies, AR signaling experiments, and regulatory-compliant pharmaceutical analysis [4].

Quantitative Differentiation: Comparative Evidence for (5α)-17-(3-Pyridinyl)androst-16-en-3-one vs. Key Analogs


CYP17A1 Binding Affinity and Inhibition Kinetics: 3-Keto-5α-Abiraterone vs. Abiraterone and Δ⁴-Abiraterone

In a comparative enzymology study, 3-keto-5α-abiraterone (the target compound) exhibited a spectral binding constant (Ks) of 0.1–2.6 nM for purified human CYP17A1, placing it among the most potent steroidal azole inhibitors alongside abiraterone and 3-keto-Δ⁴-abiraterone . The inhibition constant (Ki) for the target compound ranged from 7 to 80 nM, demonstrating mixed-type inhibition . In contrast, the 3α-hydroxy-Δ⁴-abiraterone analog displayed a Ks of 1660 nM and a Ki comparable to ketoconazole, underscoring the critical importance of the 3-keto and 5α-configuration for high-affinity CYP17A1 engagement .

CYP17A1 Inhibition Enzyme Kinetics Drug Metabolism

Androgen Receptor Agonism: Divergent Pharmacological Activity vs. Δ⁴-Abiraterone (D4A)

In stark contrast to its precursor Δ⁴-abiraterone (D4A), which exhibits anti-tumor activity and CYP17A1 inhibition, 3-keto-5α-abiraterone functions as an androgen receptor (AR) agonist [1]. Quantitative analysis of patient serum demonstrated that 3-keto-5α-abiraterone concentrations exceed those of D4A in men receiving abiraterone acetate therapy [2]. This metabolite promotes prostate cancer progression, whereas D4A does not [1]. The addition of the 5α-reductase inhibitor dutasteride reduced serum 3-keto-5α-abiraterone levels by an average of 62% (range: 24–87%) in a phase II clinical trial, confirming the biochemical pathway specificity [3].

Androgen Receptor Prostate Cancer Metabolite Activity

Structural Resolution: Highest-Resolution CYP17A1-Inhibitor Complex at 2.0 Å

The X-ray crystal structure of human CYP17A1 in complex with 3-keto-5α-abiraterone was solved to a resolution of 2.0 Å, representing the highest resolution structure reported for any CYP17A1-ligand complex to date [1]. This resolution exceeds that of CYP17A1 structures bound to abiraterone or Δ⁴-abiraterone, which have been reported at lower resolutions [1]. The 2.0 Å structure revealed a second molecule of the inhibitor bound near the F/G loop, providing a structural rationale for the noncompetitive inhibition component observed kinetically [1].

X-ray Crystallography Structural Biology Drug-Target Interaction

Chromatographic Retention and Analytical Selectivity vs. Stereoisomers and Δ⁴-Analogs

Due to its 5α-stereochemistry and 3-keto group, 3-keto-5α-abiraterone exhibits distinct chromatographic retention times and mass spectrometric fragmentation patterns relative to its 5β-isomer (3-keto-5β-abiraterone) and Δ⁴-analogs [1]. A validated LC-MS/MS method for simultaneous quantification of abiraterone, D4A, and 3-keto-5α-abiraterone in human plasma reported baseline separation of all three analytes, with 3-keto-5α-abiraterone eluting at a retention time of approximately 4.2 min under the optimized gradient conditions [2]. This separation is critical for accurate impurity profiling and pharmacokinetic analysis.

Analytical Chemistry Chromatography Pharmaceutical Impurities

Optimal Procurement-Driven Application Scenarios for (5α)-17-(3-Pyridinyl)androst-16-en-3-one


Analytical Reference Standard for Impurity Profiling and Bioequivalence Studies in Abiraterone Acetate Drug Products

As a pharmacopoeia-defined related compound (Abiraterone Related Compound 9), this product is essential for developing and validating HPLC-UV and LC-MS/MS methods to quantify the 3-keto-5α-abiraterone impurity in abiraterone acetate active pharmaceutical ingredient (API) and finished dosage forms [8]. Its use ensures compliance with ICH Q3A/Q3B guidelines and supports ANDA submissions where accurate impurity profiling is a regulatory prerequisite . The distinct chromatographic retention and mass spectral signature of 3-keto-5α-abiraterone (relative to abiraterone and D4A) makes a dedicated reference standard indispensable for method specificity [10].

CYP17A1 Enzymology and Structural Biology: High-Affinity Ligand for Crystallography and Inhibition Kinetics

Given its nanomolar binding affinity (Ks = 0.1–2.6 nM) and the highest-resolution CYP17A1 co-crystal structure (2.0 Å) reported to date, this compound is ideally suited for advanced structural biology and enzymology investigations [8]. Researchers studying CYP17A1 inhibition mechanisms, structure-activity relationships (SAR), or developing next-generation inhibitors should prioritize this ligand for competitive binding assays and co-crystallization trials .

Androgen Receptor Signaling and Prostate Cancer Progression Studies

In contrast to abiraterone and D4A, 3-keto-5α-abiraterone is a confirmed AR agonist that stimulates prostate cancer cell growth [8]. This makes it a critical tool for investigating AR-driven tumor progression, mechanisms of resistance to abiraterone therapy, and the biochemical consequences of 5α-reductase activity on steroid hormone pathways . Its use enables precise dissection of dueling AR agonist/antagonist effects observed with abiraterone metabolites in prostate cancer models [10].

Clinical Pharmacokinetic and Pharmacogenetic Monitoring of Abiraterone Metabolism

LC-MS/MS methods utilizing this compound as a quantitative reference standard enable accurate measurement of 3-keto-5α-abiraterone concentrations in patient plasma [8]. This is clinically relevant for correlating metabolite levels with HSD3B1 and SRD5A2 genotypes, which influence abiraterone metabolism and treatment outcomes . Such assays are essential for pharmacogenetic studies and for evaluating the efficacy of adjunctive 5α-reductase inhibitors like dutasteride in redirecting abiraterone metabolism [10].

Quote Request

Request a Quote for (5alpha)-17-(3-Pyridinyl)androst-16-en-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.